Methyl 2-ethenyl-5-oxo-L-prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-ethenyl-5-oxo-L-prolinate: is an organic compound belonging to the class of esters. Esters are characterized by their pleasant aromas and are widely used in various industries, including pharmaceuticals, fragrances, and food additives. This compound is derived from L-proline, an amino acid, and features a unique structure that includes a pyrrolidine ring with a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-ethenyl-5-oxo-L-prolinate can be synthesized through the esterification of 5-oxo-L-proline with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-ethenyl-5-oxo-L-prolinate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted esters and amides.
Scientific Research Applications
Chemistry: Methyl 2-ethenyl-5-oxo-L-prolinate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters and to investigate metabolic pathways.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as precursors for drug development.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism by which methyl 2-ethenyl-5-oxo-L-prolinate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in further biochemical reactions. The pyrrolidine ring structure allows for specific binding interactions with enzymes and receptors, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
- Methyl 5-oxoprolinate
- Methyl 5-oxo-DL-prolinate
- 2-Pyrrolidone-5-carboxylic acid, methyl ester
Comparison: Methyl 2-ethenyl-5-oxo-L-prolinate is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The ethenyl group can participate in additional reactions, such as polymerization and cross-linking, which are not possible with the other similar compounds.
Properties
CAS No. |
70805-06-0 |
---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl (2R)-2-ethenyl-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H11NO3/c1-3-8(7(11)12-2)5-4-6(10)9-8/h3H,1,4-5H2,2H3,(H,9,10)/t8-/m0/s1 |
InChI Key |
VLHMSEYIPSXDGQ-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)[C@@]1(CCC(=O)N1)C=C |
Canonical SMILES |
COC(=O)C1(CCC(=O)N1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.